molecular formula C13H12N2O3S B14803821 2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline

2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline

Cat. No.: B14803821
M. Wt: 276.31 g/mol
InChI Key: RWERSXFWMABESE-UHFFFAOYSA-N
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Description

2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline is a complex organic compound that features a methoxy group, a nitro group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline typically involves the formation of a Schiff base. This is achieved by the condensation of 2-methoxyaniline with 5-methyl-2-thiophenecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-1-(5-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C13H12N2O3S/c1-9-3-5-11(19-9)8-14-12-7-10(15(16)17)4-6-13(12)18-2/h3-8H,1-2H3

InChI Key

RWERSXFWMABESE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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